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Compound of Interest

Compound Name: AFM24

Cat. No.: B15144922 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of AFM24 in

combination with atezolizumab for the treatment of advanced EGFR-expressing solid tumors.

The information is based on the design and preliminary findings of the Phase 1/2a clinical trial

NCT05109442 (AFM24-102).

Mechanism of Action and Therapeutic Rationale
AFM24 is a first-in-class, tetravalent, bispecific Innate Cell Engager (ICE®) that targets the

epidermal growth factor receptor (EGFR) on tumor cells and CD16A on natural killer (NK) cells

and macrophages.[1][2] This dual binding redirects the patient's innate immune system to

induce antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular

phagocytosis (ADCP), leading to the destruction of EGFR-expressing cancer cells.[1][2]

Atezolizumab is an immune checkpoint inhibitor that blocks the interaction between PD-L1 and

its receptors, thereby enhancing the anti-tumor activity of the adaptive immune system.[1] The

combination of AFM24 and atezolizumab is hypothesized to create a synergistic anti-tumor

effect by engaging both the innate and adaptive immune systems.
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Caption: Mechanism of action for AFM24 and atezolizumab combination therapy.

Clinical Trial Overview (NCT05109442)
The AFM24-102 study is a Phase 1/2a open-label, non-randomized, multicenter trial evaluating

the safety, tolerability, and efficacy of AFM24 in combination with atezolizumab in patients with

advanced or metastatic EGFR-expressing solid tumors who have progressed after prior

therapies.

Study Design
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The study consists of two main parts: a dose escalation phase (Phase 1) and a dose

expansion phase (Phase 2a).

Phase 1 (Dose Escalation): This phase aims to determine the maximum tolerated dose

(MTD) and the recommended Phase 2 dose (RP2D) of AFM24 when administered in

combination with a fixed dose of atezolizumab. A traditional 3+3 dose escalation design is

employed.

Phase 2a (Dose Expansion): Once the RP2D of AFM24 is established, this phase will further

evaluate the safety and preliminary efficacy of the combination in specific cohorts of patients

with EGFR-expressing tumors.
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Caption: Workflow of the AFM24-102 clinical trial.

Quantitative Data Summary
The following tables summarize the available quantitative data from the AFM24-102 clinical

trial.

Table 1: Dosing Regimen
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Drug Phase Dosage Administration Frequency

AFM24 Phase 1

Dose Escalation

(starting at 160

mg)

Intravenous (IV)

Infusion
Weekly

Phase 2a

Recommended

Phase 2 Dose

(480 mg)

Intravenous (IV)

Infusion
Weekly

Atezolizumab Phase 1 & 2a 840 mg
Intravenous (IV)

Infusion

Bi-weekly (every

2 weeks)

Data sourced from multiple reports on the AFM24-102 trial.

Table 2: Preliminary Efficacy in EGFR Wild-Type Non-
Small Cell Lung Cancer (NSCLC)

Endpoint Value Patient Cohort (n) Data Cutoff

Confirmed Complete

Response (CR)
1 15 March 18, 2024

Partial Responses

(PR)
3 15 March 18, 2024

Stable Disease (SD) 7 15 March 18, 2024

Disease Control Rate

(DCR)
73.3% 15 March 18, 2024

Median Progression-

Free Survival (PFS)
5.9 months 15 March 18, 2024

Overall Response

Rate (ORR)
21% 33 November 14, 2024

Disease Control Rate

(DCR)
76% 33 November 14, 2024

Data is based on preliminary findings from the AFM24-102 trial.
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Table 3: Preliminary Efficacy in Other Solid Tumors
Tumor Type Response Patient Cohort (n) Notes

Gastric Cancer Partial Response
1 (out of 3 evaluated

in cohort 1)

Response observed

after 2 cycles.

Pancreatic

Adenocarcinoma
Stable Disease

1 (out of 3 evaluated

in cohort 1)

Stable disease for 4+

months with

symptomatic

improvement.

Initial findings from the dose-escalation phase of the study.

Experimental Protocols
The following protocols are based on the methodology of the AFM24-102 clinical trial.

Patient Eligibility Criteria (Inclusion - Abbreviated)
Age ≥ 18 years.

Histologically or cytologically confirmed diagnosis of an advanced or metastatic solid tumor

known to express EGFR (≥1% of cancer cells).

Disease progression after treatment with at least one prior line of anticancer therapy.

ECOG performance status of 0 or 1.

Measurable or evaluable disease as per RECIST v1.1.

Adequate organ function.

Exclusion Criteria (Abbreviated)
Treatment with systemic anticancer therapy within 4 weeks of the first dose of the study

drug.

Drug Administration Protocol
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Safety Lead-in Phase: Seven days prior to the first combination treatment, patients receive a

single dose of AFM24 and are monitored for adverse events for one week.

Combination Therapy:

AFM24 is administered as a weekly intravenous infusion. The dose is escalated in cohorts

during Phase 1 to determine the RP2D. The RP2D of 480 mg is used in Phase 2a.

Atezolizumab is administered as a bi-weekly intravenous infusion at a fixed dose of 840

mg.

Treatment Duration: Treatment continues until disease progression, unacceptable toxicity,

patient withdrawal, or investigator's discretion.

Assessment and Endpoints
Primary Endpoints:

Phase 1: Incidence of dose-limiting toxicities (DLTs) to determine the MTD/RP2D of

AFM24.

Phase 2a: Overall Response Rate (ORR) according to RECIST v1.1.

Secondary Endpoints:

Treatment-emergent adverse events (AEs) and serious adverse events (SAEs).

Pharmacokinetics (PK) and pharmacodynamics (PD).

Immunogenicity.

Progression-free survival (PFS), duration of response (DoR), and disease control rate

(DCR).

Tumor Assessment: Tumor assessments are performed at baseline and at regular intervals

(e.g., after cycles 2, 4, 6, 8, 10, 12, and then every three cycles) to evaluate response to

treatment.
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Safety Profile
The combination of AFM24 and atezolizumab has been reported to have a tolerable and

manageable safety profile. Common adverse events include mild to moderate infusion-related

reactions and transient, mild to moderate increases in liver enzymes. No unexpected toxicities

have been reported.
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Caption: Logical relationships in the AFM24-102 study.

Conclusion
The combination of AFM24 and atezolizumab represents a promising therapeutic strategy for

patients with advanced EGFR-expressing solid tumors. The ongoing AFM24-102 clinical trial is

providing valuable data on the safety and efficacy of this dual-immunotherapy approach. The

preliminary results are encouraging, particularly in heavily pretreated patient populations, and

support the continued investigation of this combination. Further data from the dose expansion

phase will be crucial to fully elucidate the clinical benefit of this novel treatment modality.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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